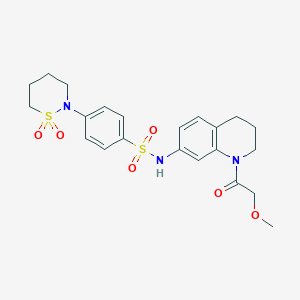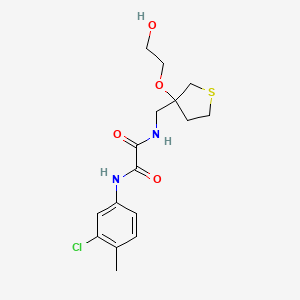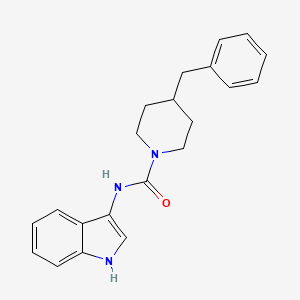![molecular formula C12H11FN2O B2767830 [2-(2-Fluorophenoxy)pyridin-4-yl]methanamine CAS No. 953886-63-0](/img/structure/B2767830.png)
[2-(2-Fluorophenoxy)pyridin-4-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[2-(2-Fluorophenoxy)pyridin-4-yl]methanamine” is a chemical compound with the CAS Number: 953886-63-0 . It has a molecular weight of 218.23 and its molecular formula is C12H11FN2O . The compound is typically in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11FN2O/c13-10-3-1-2-4-11(10)16-12-7-9(8-14)5-6-15-12/h1-7H,8,14H2 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
“[2-(2-Fluorophenoxy)pyridin-4-yl]methanamine” is a powder . The compound should be stored at 4°C . Unfortunately, other specific physical and chemical properties like boiling point, melting point, etc., are not available in the current resources.Scientific Research Applications
Fluoroionophore Development : A study developed a series of fluoroionophores from diamine-salicylaldehyde derivatives, highlighting their spectra diversity when interacting with metal cations. These fluoroionophores demonstrated specific metal response and potential for cellular metal staining in fluorescence methods (Hong et al., 2012).
Cancer Research : A compound structurally similar to the requested molecule was identified as a potent Met kinase inhibitor, showing complete tumor stasis in a gastric carcinoma model and advancing to phase I clinical trials (Schroeder et al., 2009).
Catalytic Applications : A study synthesized 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, which underwent C–H bond activation to form unsymmetrical NCN′ pincer palladacycles. These compounds showed good activity and selectivity in catalytic applications (Roffe et al., 2016).
Photocytotoxicity in Iron Complexes : Iron(III) complexes with a Schiff base similar to the requested compound exhibited enhanced cellular uptake and remarkable photocytotoxicity in cancer cells, generating reactive oxygen species upon light exposure (Basu et al., 2015).
Quantitative Structure–Activity Relationship (QSAR) Studies : QSAR studies on derivatives similar to the requested compound provided insights into molecular features contributing to high inhibitory activity in kinase inhibitors (Caballero et al., 2011).
Anticancer Properties of Fluorene Compounds : A new fluorene derivative related to the requested compound showed potential anti-cancer properties, validated through in-vitro studies against cervical cancer cell lines (Ishak et al., 2019).
Safety and Hazards
The compound is labeled with the GHS pictograms GHS05 and GHS07 . The hazard statements include H302, H315, H318, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
[2-(2-fluorophenoxy)pyridin-4-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c13-10-3-1-2-4-11(10)16-12-7-9(8-14)5-6-15-12/h1-7H,8,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEIPMVEMPNDNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC=CC(=C2)CN)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetate](/img/structure/B2767747.png)

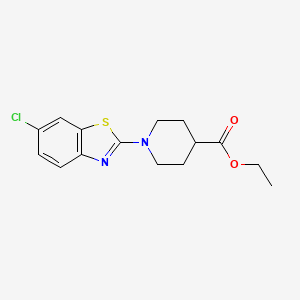
![2-(2-Fluorophenoxy)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide](/img/structure/B2767750.png)

![N-(3-(dimethylamino)propyl)-4-ethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2767755.png)
![methyl 6-chloro-3-({4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]phenyl}sulfamoyl)pyridine-2-carboxylate](/img/structure/B2767756.png)
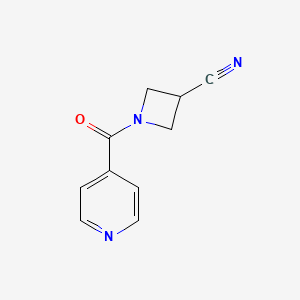
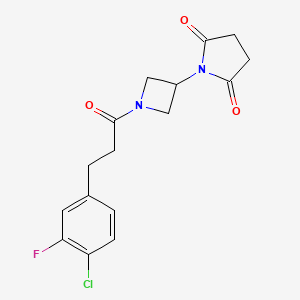
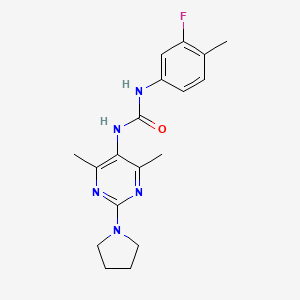
![N-(4-methoxy-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2767763.png)
